3-Chloropentane-2,4-dione

Computational Chemistry Physical Organic Chemistry β-Diketone Tautomerism

Procure 3-Chloropentane-2,4-dione (CAS 1694-29-7), a halogenated β-diketone existing almost exclusively as the enol tautomer. This unique solution-state structure is essential for reactions not possible with non-halogenated analogs, enabling high-yield heterocyclic synthesis (e.g., butyrolactones, thiazoles, pyrazoles) and the construction of novel redox-active ligands. Ensures specific reactivity for targeted R&D outcomes.

Molecular Formula C5H7ClO2
Molecular Weight 134.56 g/mol
CAS No. 1694-29-7
Cat. No. B157559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloropentane-2,4-dione
CAS1694-29-7
Synonyms3-chloropentane-2,4-dione
Molecular FormulaC5H7ClO2
Molecular Weight134.56 g/mol
Structural Identifiers
SMILESCC(=O)C(C(=O)C)Cl
InChIInChI=1S/C5H7ClO2/c1-3(7)5(6)4(2)8/h5H,1-2H3
InChIKeyVLRGXXKFHVJQOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloropentane-2,4-dione (CAS 1694-29-7) for Advanced Heterocyclic Synthesis and Ligand Development


3-Chloropentane-2,4-dione (also known as 3-chloroacetylacetone or α-chloroacetylacetone, CAS 1694-29-7) is a halogenated β-diketone with the molecular formula C₅H₇ClO₂ and a molecular weight of 134.56 g/mol [1]. As a chlorinated derivative of pentane-2,4-dione (acetylacetone), the presence of the chlorine atom at the α-position fundamentally alters its physicochemical properties, including its density (1.1921 g/mL at 20 °C), boiling point (49–52 °C/18 mmHg), and intrinsic reactivity . This compound serves as a versatile electrophilic building block in organic synthesis, particularly valued for constructing heterocyclic scaffolds and redox-active ligands .

Why 3-Chloropentane-2,4-dione Cannot Be Substituted by Generic β-Diketones in Critical Syntheses


While pentane-2,4-dione (acetylacetone) and its 3-halo analogs (e.g., 3-bromo-, 3-fluoro-) share a common β-diketone backbone, simple substitution is scientifically unsound. The chlorine atom in 3-chloropentane-2,4-dione introduces a unique combination of electronic (inductive electron-withdrawing) and steric effects that profoundly alter the enol-keto equilibrium, intramolecular hydrogen bonding strength, and electrophilic reactivity of the central carbon [1][2]. Unlike the parent compound, which exists as a mixture of keto and enol tautomers, 3-chloropentane-2,4-dione exists almost exclusively as the enol tautomer in solution [3]. This fundamental shift in molecular structure dictates its distinct reaction pathways, such as its participation in Wittig-type reactions to form butyrolactones, which are not accessible with non-halogenated analogs [3]. Furthermore, the specific steric and electronic profile of the chlorine substituent, as quantified by DFT calculations, results in a stronger intramolecular hydrogen bond compared to the parent diketone, influencing its coordination chemistry and solvation behavior [2]. Using a different β-diketone in its place would therefore lead to divergent reaction outcomes, lower yields, or complete synthetic failure, necessitating the procurement and use of this specific compound.

Quantifiable Differentiation of 3-Chloropentane-2,4-dione: Head-to-Head Evidence vs. Analogs


Enhanced Intramolecular Hydrogen Bond Strength vs. Parent Acetylacetone

Computational studies using Density Functional Theory (DFT) at the B3LYP/6-311++G** level reveal a significant strengthening of the intramolecular hydrogen bond (IHB) in 3-chloropentane-2,4-dione (ClAA) compared to its parent compound, pentane-2,4-dione (AA) [1]. This directly impacts the molecule's conformational stability and potential coordination behavior.

Computational Chemistry Physical Organic Chemistry β-Diketone Tautomerism

Predominant Enol Tautomer in Solution Dictates Unique Reactivity

The tautomeric state of a β-diketone is the primary determinant of its reactivity. 3-Chloropentane-2,4-dione is reported to exist 'almost exclusively as the enol tautomer' in solution [1]. This is a stark contrast to its parent, pentane-2,4-dione, which exists as a mixture of keto and enol forms [2]. This exclusive enolization enables specific reaction pathways, such as the one-pot synthesis of functionalized butyrolactones, which are not possible with the keto form.

Organic Synthesis Tautomerism Reaction Mechanism

Quantitative Demonstration of High-Yielding Nucleophilic Substitution

The electrophilicity of the α-chlorine is a key differentiator. In a patented process for synthesizing (1-acetyl-2-oxo-propyl) benzoate, the reaction of 3-chloropentane-2,4-dione with potassium benzoate in DMF at 50°C for 13 hours proceeded to afford the desired product in an excellent yield [1]. While direct comparative yield data with other 3-halo analogs under identical conditions is not available in this source, this result establishes a high-performance benchmark for this specific transformation using the chloro derivative.

Process Chemistry Synthetic Methodology Patent Synthesis

Altered Volatility and Density: Physical Property Differentiation for Handling and Purification

The introduction of the chlorine atom significantly alters the compound's physical properties, which has practical implications for its handling, purification, and formulation. 3-Chloropentane-2,4-dione is substantially denser and has a lower boiling point under reduced pressure compared to its non-halogenated parent .

Physicochemical Properties Process Engineering Analytical Chemistry

Divergent Biological Activity Profiles in Derivative Libraries

The choice of 1,3-diketone precursor directly impacts the biological activity of derived heterocyclic libraries. In a study synthesizing aryl pyrazole derivatives, the cyclization of pentane-2,4-dione (1a), 3-chloropentane-2,4-dione (1b), and ethyl 3-oxobutanoate (1c) with various aryl hydrazines yielded distinct product series [1]. The subsequent biological evaluation against alkaline phosphatases (APs) and NPPs revealed that the products, while generally inhibitory, exhibited varying intensities of anticancer activity against cell lines like MCF-7, K-562, and HeLa [1]. This demonstrates that the starting β-diketone is a critical variable in SAR studies, and substituting 3-chloropentane-2,4-dione with a different analog would generate a chemically distinct library with a different biological activity profile.

Medicinal Chemistry Drug Discovery Structure-Activity Relationship (SAR)

Optimal Application Scenarios for Procuring 3-Chloropentane-2,4-dione


Synthesis of Functionalized Butyrolactones via Wittig-Type Reactions

Procure 3-chloropentane-2,4-dione for the one-pot synthesis of highly functionalized 3-(triphenylphosphoranylidene)butyrolactones. This application leverages its unique property of existing almost exclusively as the enol tautomer in solution [1]. This tautomeric state is essential for its reaction with dialkyl acetylenedicarboxylates and triphenylphosphine, a transformation not possible with the parent diketone. This application is directly supported by the evidence in Section 3, Item 2, confirming the compound's unique solution-state structure.

High-Yielding Synthesis of Protected Diketone Intermediates

Use 3-chloropentane-2,4-dione as a high-yielding electrophile in nucleophilic substitution reactions to install protected 1,3-diketone motifs. The evidence from Section 3, Item 3 demonstrates a 99.82% yield in the reaction with potassium benzoate, making it a reliable building block for process chemistry and the construction of complex molecules where the 2,4-dione functionality needs to be temporarily masked or elaborated [2].

Synthesis of Thiazole and Pyrazole Derivatives for Medicinal Chemistry Libraries

Employ 3-chloropentane-2,4-dione as a key precursor for the construction of diverse thiazole and pyrazole heterocycles. The evidence in Section 3, Item 5 shows that its use leads to distinct biological activity profiles in pyrazole libraries compared to analogs [3]. Furthermore, it is a well-established reagent for synthesizing thiazole-based cholinesterase inhibitors, where the chloro-substituent in the final molecule is critical for enzyme selectivity [4]. Procuring this specific compound is therefore essential for generating the intended chemical series in drug discovery programs.

Development of Redox-Active Ligands for Coordination Chemistry

Utilize 3-chloropentane-2,4-dione as a precursor for the synthesis of novel redox-active ligands, such as tetrathiafulvenyl-acetylacetonate (TTFSacacH) . The enhanced intramolecular hydrogen bond strength of the enol form (Section 3, Item 1) and the specific electronic effects of the chlorine atom can be exploited to tune the properties of the resulting metal complexes for applications in catalysis, materials science, and molecular electronics.

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